N-formylsulfamoyl chloride

Description

Sulfamoyl chlorides are a class of organosulfur compounds characterized by the functional group R₂NSO₂Cl. These compounds are pivotal intermediates in organic synthesis, particularly in the preparation of sulfonamides, which have applications in pharmaceuticals, agrochemicals, and materials science. However, structurally analogous sulfamoyl chlorides—such as N,N-dimethylsulfamoyl chloride, ethyl(methyl)sulfamoyl chloride, and N-cycloheptyl-N-methylsulfamoyl chloride—are well-documented. This article will focus on comparing these analogues, leveraging data from authoritative sources to highlight their properties, synthesis, and applications.

Properties

Molecular Formula |

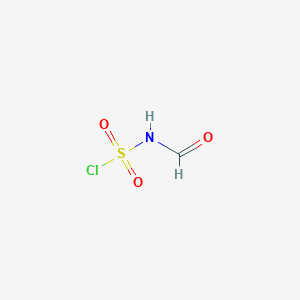

CH2ClNO3S |

|---|---|

Molecular Weight |

143.55 g/mol |

IUPAC Name |

N-formylsulfamoyl chloride |

InChI |

InChI=1S/CH2ClNO3S/c2-7(5,6)3-1-4/h1H,(H,3,4) |

InChI Key |

WYJKBFFSTZBMFW-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)NS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-formylsulfamoyl chloride can be synthesized through several methods. One common approach involves the reaction of sulfamoyl chloride with formic acid or its derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to prevent decomposition of the product.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: N-formylsulfamoyl chloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfonyl chlorides.

Reduction: Reduction reactions can convert it into sulfamides or other derivatives.

Substitution: It readily participates in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Nucleophiles such as amines, alcohols, or thiols are used under mild conditions.

Major Products:

Oxidation: Sulfonyl chlorides.

Reduction: Sulfamides.

Substitution: Various substituted sulfamoyl derivatives.

Scientific Research Applications

N-formylsulfamoyl chloride has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: It serves as a building block for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: Its derivatives are explored for potential therapeutic applications, such as antimicrobial and anticancer agents.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N-formylsulfamoyl chloride exerts its effects involves its reactivity towards nucleophiles. The chloride group is highly reactive and can be readily displaced by nucleophiles, leading to the formation of various derivatives. This reactivity is harnessed in synthetic chemistry to create a wide range of compounds with desired properties.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituents on the nitrogen atom significantly influence the reactivity, stability, and physical properties of sulfamoyl chlorides. Below is a comparative analysis:

Key Observations:

Substituent Effects :

- N,N-Dimethylsulfamoyl chloride has the simplest structure, with two methyl groups contributing to its lower molar mass (155.64 g/mol).

- Ethyl(methyl)sulfamoyl chloride exhibits a higher density (1.2783 g/cm³) compared to the dimethyl variant, likely due to increased molecular bulk from the ethyl group .

- N-Cycloheptyl-N-methylsulfamoyl chloride has the highest molar mass (225.74 g/mol) due to its bulky cycloheptyl substituent, which may also reduce reactivity .

Hazards : Ethyl(methyl)sulfamoyl chloride is classified as harmful (Xn) and irritant, with a risk code of R22 (harmful if swallowed) .

Q & A

Q. How can researchers design experiments to probe the chloride’s reactivity under extreme conditions (e.g., high pressure/temperature)?

- Methodological Answer : Use autoclave reactors with in situ Raman spectroscopy to monitor reactions at >100°C. Apply high-pressure DSC to study exothermic decomposition pathways. Compare results with predictive models like the Arrhenius equation .

Q. What advanced techniques identify and quantify degradation byproducts of this compound in complex matrices?

- Methodological Answer : Employ LC-QTOF-MS with non-targeted screening to detect unknown byproducts. Use isotopic dilution assays for quantification. Pair with quantum mechanical calculations (e.g., COSMO-RS) to predict degradation pathways .

Data Reporting and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

- Guidelines : Report exact molar ratios, solvent drying methods, and reaction times. Provide raw spectral data (e.g., NMR integration values) in supplementary materials. Use IUPAC nomenclature and avoid ambiguous terms like “stirred vigorously” .

Q. What statistical methods are appropriate for analyzing contradictory data in stability studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.